4-Chlorobenzofuro[3,2-d]pyrimidine
CAS No.: 39876-88-5
Cat. No.: VC2414879
Molecular Formula: C10H5ClN2O
Molecular Weight: 204.61 g/mol
* For research use only. Not for human or veterinary use.
![4-Chlorobenzofuro[3,2-d]pyrimidine - 39876-88-5](/images/structure/VC2414879.png)
Specification
CAS No. | 39876-88-5 |
---|---|
Molecular Formula | C10H5ClN2O |
Molecular Weight | 204.61 g/mol |
IUPAC Name | 4-chloro-[1]benzofuro[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H |
Standard InChI Key | ABRHSRPOYMSBOI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Chlorobenzofuro[3,2-d]pyrimidine is identified by the CAS registry number 39876-88-5 and possesses the molecular formula C₁₀H₅ClN₂O with a molecular weight of 204.61 g/mol . The compound is also known by several synonyms including 4-Chloro-benzo furo[3,2-d]pyrimidine and Pyrimido[5,4-b]benzofurane, 4-chloro- .
Property | Value |
---|---|
CAS Registry Number | 39876-88-5 |
Molecular Formula | C₁₀H₅ClN₂O |
Molecular Weight | 204.61 g/mol |
IUPAC Name | 4-chlorobenzofuro[3,2-d]pyrimidine |
InChI | InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H |
InChIKey | ABRHSRPOYMSBOI-UHFFFAOYSA-N |
Structural Features
The structure of 4-Chlorobenzofuro[3,2-d]pyrimidine consists of a benzofuro scaffold fused with a pyrimidine ring, featuring a chlorine atom at the 4-position of the pyrimidine ring . This heterocyclic arrangement creates a planar molecular structure with specific electronic distribution that contributes to its chemical reactivity and biological activity. The compound's SMILES notation is C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl, which represents its structural connectivity in a linear format .
Chemical Properties
4-Chlorobenzofuro[3,2-d]pyrimidine exhibits moderate to high lipophilicity, influencing its solubility characteristics in organic solvents and biological systems . The presence of the chlorine substituent enhances the compound's reactivity in nucleophilic substitution reactions, making it particularly valuable as a synthetic intermediate. The pyrimidine ring contributes to the compound's potential for hydrogen bonding and other non-covalent interactions, which can be significant in biological systems and materials applications .
Physical Properties
Appearance and State
At standard temperature and pressure (20°C), 4-Chlorobenzofuro[3,2-d]pyrimidine exists as a solid . According to technical specifications, the compound appears as a white to yellow to green powder or crystalline substance . This variation in color may be attributed to different levels of purity or crystalline forms.
Melting Point and Other Physical Parameters
Physical Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | White to Yellow to Green powder to crystal |
Melting Point | 144.0 to 148.0°C (Reference: 146°C) |
Purity (Commercial) | >98.0% (GC) |
Spectral Characteristics
The spectral properties of 4-Chlorobenzofuro[3,2-d]pyrimidine include characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy that confirm its structural features . Additionally, predicted collision cross-section data provides insights into the compound's behavior in mass spectrometric analyses .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 205.01631 | 136.7 |
[M+Na]+ | 226.99825 | 154.5 |
[M+NH4]+ | 222.04285 | 147.1 |
[M+K]+ | 242.97219 | 148.0 |
[M-H]- | 203.00175 | 141.0 |
[M+Na-2H]- | 224.98370 | 144.9 |
[M]+ | 204.00848 | 141.0 |
[M]- | 204.00958 | 141.0 |
These spectral characteristics are valuable for analytical identification and purity assessment of the compound in research and development settings .
Applications in Research
Pharmaceutical Development
4-Chlorobenzofuro[3,2-d]pyrimidine serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its unique structure allows for the development of potent inhibitors, which are crucial in drug discovery processes. The compound's versatility in synthetic transformations makes it valuable for constructing complex molecular architectures with specific pharmacological properties .
Research has shown that derivatives containing the benzofuro[3,2-d]pyrimidine scaffold exhibit significant antiproliferative activities against various cancer cell lines, including human prostate tumor cell line PC3 . The compound's potential in pharmaceutical applications extends to the development of enzyme inhibitors and receptor modulators with therapeutic significance .
Material Science
In material science, 4-Chlorobenzofuro[3,2-d]pyrimidine is utilized in the creation of advanced materials, including organic semiconductors and polymers . These materials are essential for enhancing the performance and efficiency of electronic devices and sensors. The compound's rigid, planar structure contributes to favorable electronic properties in these applications, including potential for charge transport and light emission or absorption.
Biochemical Research
Biochemical researchers employ 4-Chlorobenzofuro[3,2-d]pyrimidine in studies related to enzyme inhibition and receptor binding . This helps elucidate biological pathways and develop new therapeutic strategies. The compound's structural features make it suitable for targeting specific biological receptors and enzymes, contributing to understanding fundamental biochemical processes and developing novel therapeutic approaches.
Agricultural Chemistry
4-Chlorobenzofuro[3,2-d]pyrimidine finds applications in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that improve crop yields while minimizing environmental impact . The compound's biological activity profile makes it relevant for targeting specific agricultural pests and plant pathogens.
Analytical Chemistry
Biological Activities
Anticancer Properties
Several studies have demonstrated the potential anticancer properties of compounds containing the benzofuro[3,2-d]pyrimidine scaffold, including 4-Chlorobenzofuro[3,2-d]pyrimidine . According to research findings, derivatives of this compound have shown antiproliferative activities against human prostate tumor cell line PC3, with one study reporting inhibition of growth at a concentration of 10 μM/mL of 89.2% .
The anticancer activity of these compounds may be attributed to their ability to interact with specific cellular targets involved in cancer cell proliferation and survival. Research suggests that the structural features of benzofuro[3,2-d]pyrimidine derivatives contribute to their ability to inhibit kinases and other enzymes critical for cancer progression .
Other Biological Effects
Beyond anticancer properties, compounds based on the benzofuro[3,2-d]pyrimidine scaffold have demonstrated various biological activities, including potential applications as enzyme inhibitors and receptor modulators . The presence of the pyrimidine ring, a common feature in many biologically active compounds, contributes to the potential pharmacological properties of 4-Chlorobenzofuro[3,2-d]pyrimidine and its derivatives .
Research into related thiadiazole derivatives containing similar structural elements has shown activities against various cancer cell lines, including human breast carcinoma (MCF-7), human leukemia (HL-60), and human lung cancer (A549), suggesting broad-spectrum anticancer potential for compounds containing these heterocyclic systems .
Hazard Type | Classification | Symbol |
---|---|---|
Acute Toxicity (Oral) | Category 4 | GHS07 |
Skin Irritation | Category 2 | GHS07 |
Eye Irritation | Category 2A | GHS07 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 |
The compound is classified with the signal word "Warning" and is considered an irritant .
Hazard Statements and Precautions
The following hazard statements apply to 4-Chlorobenzofuro[3,2-d]pyrimidine :
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended precautionary measures include :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Synthesis and Production
Size | Approximate Price Range (USD) |
---|---|
200 mg | $80-105 |
1 g | $62-100 |
5 g | $242-300 |
25 g | $1,192-1,500 |
These commercial sources make the compound readily accessible for research applications across various fields .
Comparative Analysis
Related Compounds
4-Chlorobenzofuro[3,2-d]pyrimidine belongs to a family of heterocyclic compounds that includes other substituted benzofuro[3,2-d]pyrimidines and structurally related heterocycles . A closely related compound is 7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine (CAS: 2387695-88-5), which contains an additional bromine substituent at the 7-position. Another related compound is 4-Chlorofuro[3,2-d]pyrimidine (CAS: 655255-09-7), which lacks the benzene ring of the benzofuro moiety .
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4-Chlorobenzofuro[3,2-d]pyrimidine | 39876-88-5 | C₁₀H₅ClN₂O | 204.61 |
7-Bromo-4-chlorobenzofuro[3,2-d]pyrimidine | 2387695-88-5 | C₁₀H₄BrClN₂O | 283.51 |
4-Chlorofuro[3,2-d]pyrimidine | 655255-09-7 | C₆H₃ClN₂O | 154.55 |
These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume